BuChE-IN-1
説明
Structure
3D Structure
特性
分子式 |
C23H23FN2O4S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
N-[[2-[(4-fluorophenoxy)methyl]-1,3-thiazol-4-yl]methyl]-N-(2-methylpropyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-15(2)10-26(23(27)16-3-8-20-21(9-16)30-14-29-20)11-18-13-31-22(25-18)12-28-19-6-4-17(24)5-7-19/h3-9,13,15H,10-12,14H2,1-2H3 |
InChIキー |
HFRZJOXEZTXXPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC1=CSC(=N1)COC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
Computational and Rational Design Strategies for Butyrylcholinesterase Inhibitors
Structure-Based Drug Design Methodologies
Structure-based drug design (SBDD) leverages the three-dimensional structure of the target protein, BuChE, to guide the design of inhibitors. By understanding the architecture of the active site, including the catalytic active site (CAS) and the peripheral anionic site (PAS), researchers can design molecules that bind effectively and selectively. wikipedia.orgfishersci.ca Key SBDD techniques employed in the discovery of BuChE inhibitors include molecular hybridization and scaffold hopping.
Molecular Hybridization Approaches in Inhibitor Design
Molecular hybridization involves combining structural fragments or pharmacophores from two or more known bioactive compounds into a single new chemical entity. This strategy aims to create multi-target directed ligands (MTDLs) or compounds with improved affinity or selectivity by simultaneously interacting with different sites on the enzyme or targeting multiple enzymes involved in a disease pathway. For BuChE inhibitors, molecular hybridization has been used to merge features of existing cholinesterase inhibitors or other relevant bioactive molecules to create novel hybrid structures. For instance, studies have explored hybrid compounds combining elements that interact with both the CAS and PAS of BuChE to enhance inhibitory potency and selectivity. fishersci.ca Research has shown that hybrid molecules can exhibit superior inhibitory activities compared to their parent compounds.
Scaffold Hopping Techniques for Novel Chemotypes
Scaffold hopping is a SBDD technique used to identify novel molecular frameworks (scaffolds) that can replace the core structure of a known inhibitor while retaining or improving its biological activity. This approach is valuable for generating chemical diversity, overcoming limitations of existing scaffolds (e.g., poor pharmacokinetic properties or toxicity), and identifying patentable new chemical entities. By maintaining the key interactions with the target site but employing a different structural core, scaffold hopping can lead to the discovery of inhibitors with distinct chemotypes. Studies have utilized scaffold hopping to identify new BuChE inhibitors with diverse structures, such as sulfonamide-based derivatives. Structure-based scaffold repurposing has also been applied, exploring existing libraries of compounds designed for other targets for their potential as cholinesterase inhibitors.
In Silico Screening and Predictive Modeling for Butyrylcholinesterase Inhibitors
In silico screening and predictive modeling play a vital role in the early stages of drug discovery for BuChE inhibitors, allowing for the rapid evaluation of large chemical libraries and the prediction of activity based on molecular properties. guidetopharmacology.orgresearchgate.netwikipedia.org These computational methods help prioritize compounds for synthesis and in vitro testing, significantly accelerating the discovery process.
Support Vector Machine (SVM) and Naive Bayesian Classification Techniques
Machine learning techniques such as Support Vector Machine (SVM) and Naive Bayesian (NB) classification have been successfully applied to build models for predicting BuChE inhibitors. wikipedia.org These methods learn from datasets of known BuChE inhibitors and non-inhibitors to build classification models that can discriminate between active and inactive compounds. Studies have demonstrated that SVM and Naive Bayesian models can effectively predict BuChE inhibitors, and these models have been used in virtual screening campaigns to identify novel lead compounds. For example, SVM and Naive Bayesian models built using various molecular descriptors have successfully predicted BuChE inhibitors and led to the identification of new inhibitor scaffolds through experimental validation of predicted active compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of compounds and their biological activity. wikipedia.org By developing QSAR models, researchers can predict the inhibitory potency of new compounds based on their molecular descriptors without the need for experimental testing. wikipedia.org Various QSAR approaches, including 2D and 3D QSAR, and methods incorporating machine learning algorithms like multiple linear regression, random forest, and SVM, have been employed for BuChE inhibitors. wikipedia.org These models help in understanding the key structural features influencing BuChE inhibition and guide the design of more potent analogs. Studies have developed QSAR models with good statistical parameters, demonstrating strong correlations between predicted and experimental inhibitory activities for diverse sets of BuChE inhibitors.
Rational Design Principles Applied to Butyrylcholinesterase-IN-1 (Chrysin Derivatives)
The rational design of BuChE inhibitors, particularly focusing on natural product scaffolds like chrysin (B1683763), has gained significant attention. Chrysin (5,7-dihydroxyflavone) is a flavonoid with various reported biological activities. Rational design principles applied to chrysin derivatives aim to enhance their inhibitory potency and selectivity towards BuChE and often to introduce multi-functional properties relevant to AD, such as antioxidant activity or amyloid-β aggregation inhibition. fishersci.ca
Studies on chrysin derivatives as BuChE inhibitors, including compounds conceptually related to "BuChE-IN-1", have utilized rational design strategies based on understanding the BuChE active site and the structure-activity relationships of flavonoid compounds. fishersci.ca Modifications to the chrysin scaffold are designed to optimize interactions with key residues in the CAS and PAS of BuChE. fishersci.ca For example, the introduction of specific functional groups or linkers can improve binding affinity and modulate selectivity between AChE and BuChE. fishersci.ca
Research findings on rationally designed chrysin derivatives highlight their potential as potent and selective BuChE inhibitors. Some derivatives have shown promising inhibitory activities in the nanomolar to low micromolar range. fishersci.ca
| Compound Type | Example (from literature) | IC50 (BuChE) | Selectivity Index (SI) (AChE/BuChE) | Reference |
| Chrysin Derivative | Compound 1 | 0.016 µM | 700.63 | |
| Chrysin Derivative | Compound 1 | Highest selective | 15 | |
| Chrysin Derivative | Compound 3 | Highest selective | Not specified, but highest selective BuChE inhibitor | fishersci.ca |
| Chrysin Derivative | Compound 4 | 0.0760 µM | Not specified | |
| Naringenin Derivative | Compound 1 | 0.094 ± 0.0054 μM | Not specified |
Molecular docking studies are often employed to understand the binding interactions of these chrysin derivatives with the BuChE enzyme, providing insights into how structural modifications influence their binding mode and affinity. fishersci.ca These studies can reveal interactions with residues in both the CAS and PAS, explaining observed inhibitory profiles and guiding further optimization. fishersci.ca The rational design approach applied to chrysin derivatives, including those related to this compound, demonstrates the value of utilizing known bioactive scaffolds and computational tools to develop novel and effective BuChE inhibitors.
Design of Multi-Target-Directed Ligands Incorporating Butyrylcholinesterase Inhibition
Neurodegenerative diseases, such as Alzheimer's disease, are complex and multifactorial, involving various pathological pathways beyond cholinergic dysfunction. These can include the aggregation of amyloid-beta (Aβ) plaques and tau tangles, oxidative stress, and neuroinflammation. targetmol.comtargetmol.com Targeting multiple pathways simultaneously with a single molecule, known as a multi-target-directed ligand (MTDL), represents a promising therapeutic strategy. The design of MTDLs often incorporates BuChE inhibition as one of the desired activities, aiming to restore cholinergic neurotransmission while also addressing other disease-relevant targets.
This compound is a compound that has been investigated in the context of designing inhibitors, particularly those with potential multi-target activity. It is described as a potent inhibitor of butyrylcholinesterase. medchemexpress.commedchemexpress.com Research indicates that this compound exhibits a potent inhibitory effect against BuChE. targetmol.comtargetmol.com
Detailed research findings on this compound highlight its inhibitory profile and other relevant activities. For instance, one study characterizes AChE/BuChE-IN-1, a compound structurally related or identical to this compound and derived from chrysin, as a selective BuChE inhibitor with a reported IC₅₀ value of 0.48 μM against BuChE. targetmol.comtargetmol.com This compound also showed a lesser inhibitory effect on acetylcholinesterase (AChE) with an IC₅₀ of 7.16 μM, suggesting a degree of selectivity for BuChE. targetmol.comtargetmol.com
Beyond its cholinesterase inhibitory activity, this compound (or its related form AChE/BuChE-IN-1) has demonstrated other properties relevant to multi-target approaches for neurodegenerative diseases. It has shown significant hydroxyl radical (·OH) scavenging activity, with an IC₅₀ of 0.1674 μM, indicating antioxidant potential. targetmol.comtargetmol.com Furthermore, it has been found to effectively inhibit reactive oxygen species (ROS) and Aβ₁₋₄₂ aggregation, including self-aggregation and aggregation induced by copper (Cu²⁺) or AChE. targetmol.comtargetmol.com These findings suggest that this compound may act as a multi-target agent by simultaneously inhibiting BuChE, exerting antioxidant effects, and interfering with Aβ aggregation.
The design considerations for compounds like this compound often involve achieving a balance between inhibitory potency against the target enzyme(s) and desirable pharmacokinetic properties, such as blood-brain barrier (BBB) permeability. This compound has been noted for its high blood-brain barrier permeability, which is crucial for a compound intended to act on targets within the central nervous system. medchemexpress.comtargetmol.comtargetmol.com Additionally, studies have indicated low cytotoxicity for this compound, an important factor for potential therapeutic agents. medchemexpress.comtargetmol.comtargetmol.com
The research findings on this compound underscore its potential as a promising lead compound in the development of BuChE inhibitors, particularly within the framework of multi-target strategies for complex neurological disorders. Its ability to inhibit BuChE and modulate other relevant pathological pathways makes it a subject of interest in rational drug design efforts.
Here is a summary of key research findings for this compound (or AChE/BuChE-IN-1):
| Activity | Value | Unit | Note | Source |
| BuChE Inhibition (IC₅₀) | 0.48 | μM | For AChE/BuChE-IN-1 | targetmol.comtargetmol.com |
| AChE Inhibition (IC₅₀) | 7.16 | μM | For AChE/BuChE-IN-1 | targetmol.comtargetmol.com |
| ·OH Scavenging Activity (IC₅₀) | 0.1674 | μM | For AChE/BuChE-IN-1 | targetmol.comtargetmol.com |
| Aβ₁₋₄₂ Aggregation Inhibition | Effective | - | Self-, Cu²⁺-, and AChE-induced | targetmol.comtargetmol.com |
| Blood-Brain Barrier (BBB) Permeability | High | - | For this compound and AChE/BuChE-IN-1 | medchemexpress.comtargetmol.comtargetmol.com |
| Cytotoxicity | Low | - | For this compound and AChE/BuChE-IN-1 | medchemexpress.comtargetmol.comtargetmol.com |
Synthesis and Structural Elucidation of Butyrylcholinesterase in 1 and Analogues
Synthetic Pathways for Chrysin-Derived Butyrylcholinesterase Inhibitors (e.g., BuChE-IN-1)
Chrysin (B1683763) (5,7-dihydroxyflavone) is a natural flavonoid that has served as a starting material for the synthesis of derivatives with potential inhibitory activity against cholinesterases wikipedia.orgresearchgate.netrsc.orgfrontiersin.org. Chrysin itself possesses a chemical structure with dual benzene (B151609) rings (A and B) and an oxygen-containing heterocyclic ring (C), with hydroxyl groups at positions 5 and 7 researchgate.net. Modifications to these rings, particularly the A-ring, have been shown to influence biological effects researchgate.net.
Studies have explored the synthesis of chrysin derivatives as potential multi-target agents for Alzheimer's disease, combining chrysin's metal chelating properties with anticholinesterase pharmacophores researchgate.netnih.gov. One strategy involves forming esters by combining chrysin with moieties that contribute to cholinesterase inhibition researchgate.netnih.gov. This approach can enhance hydrophobicity and protect the phenolic hydroxyl groups researchgate.netnih.gov. For instance, the synthesis of flavonoid carbamate (B1207046) derivatives from chrysin has been reported, involving the reaction of chrysin's hydroxyl group with carbamoyl (B1232498) chloride reagents rsc.org. The efficiency of this carbamoylation process is influenced by steric and electronic factors, with the intramolecular hydrogen bond at the C5 hydroxyl group affecting its reactivity rsc.org.
While specific detailed synthetic pathways explicitly labeled for "this compound" derived directly from chrysin were not prominently detailed in the search results, the research on chrysin derivatives highlights the use of flavonoid scaffolds as a basis for developing BuChE inhibitors. The structural information available for this compound (Compound 23: C23H23FN2O4S) suggests a more complex structure than a simple chrysin derivative, incorporating a benzodioxole, a thiazole, and a fluorophenyl moiety, linked by amide and amine functionalities medchemexpress.com. This indicates that while chrysin derivatives are explored as BuChE inhibitors, this compound itself likely originates from different synthetic routes involving the construction or coupling of these distinct chemical motifs. The synthesis of compounds structurally related to this compound, such as N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4yl)methyl)benzo[d] Current time information in Bangalore, IN.wikipedia.orgdioxole-5-carboxamides, has been reported, involving the design, synthesis, and evaluation of such selective BuChE inhibitors medchemexpress.com.
Synthetic Strategies for Hybrid Compounds Exhibiting Butyrylcholinesterase Inhibition (e.g., Flurbiprofen-Isoniazide Conjugates, Pyrazole-5-fluorosulfates)
Hybrid compounds, combining structural features of different molecules, represent a significant strategy in the development of BuChE inhibitors. This approach aims to achieve improved inhibitory activity, selectivity, and potentially multi-target properties.
One example is the synthesis of conjugates based on flurbiprofen (B1673479) and isoniazid (B1672263) researchgate.netresearchgate.netrsc.org. Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID), and isoniazid is an antibiotic wikipedia.orgfishersci.sewikipedia.orgmims.com. A novel compound (Compound 1) synthesized by combining flurbiprofen and isoniazid demonstrated enhanced inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) compared to flurbiprofen and the standard drug physostigmine (B191203) researchgate.netresearchgate.netnih.gov. The synthesis of this conjugate involved the reaction of flurbiprofen chloride with isonicotinohydrazide rsc.org. Flurbiprofen chloride was prepared by reacting flurbiprofen with oxalyl chloride rsc.org. The subsequent reaction with isonicotinohydrazide in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) yielded the desired conjugate rsc.org. This synthetic route is depicted in research findings rsc.org.
Another class of hybrid BuChE inhibitors involves pyrazole (B372694) derivatives, specifically pyrazole-5-fluorosulfates nih.govresearchgate.netresearchgate.netsigmaaldrich.com. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms ontosight.ainih.gov. A series of pyrazolyl fluorosulfates have been synthesized through the transformation of pyrazolones mediated by SO2F2 nih.govresearchgate.net. These compounds were found to be selective BuChE inhibitors nih.govresearchgate.net. Structure-activity relationship (SAR) analysis of these pyrazole derivatives indicated that substituents at the 1-, 3-, and 4-positions of the pyrazole ring, as well as the 5-fluorosulfate group, influenced BuChE inhibitory activity nih.govresearchgate.netresearchgate.net. Molecular docking studies suggested that the fluorosulfate (B1228806) group enhances binding affinity to human BuChE through π-sulfur interactions nih.govresearchgate.net.
The synthesis of other pyrazole-containing compounds as cholinesterase inhibitors has also been explored mdpi.commdpi.com. For instance, novel pyridazine-containing compounds with potential dual AChE and BuChE inhibitory activity have been synthesized mdpi.com. The synthesis of pyrazoles often involves cyclocondensation reactions of carbonyl compounds with hydrazine (B178648) derivatives, multicomponent reactions, or 1,3-dipolar cycloadditions mdpi.com. Flow chemistry techniques are also being investigated for the efficient synthesis of pyrazoles mdpi.com.
Metal complexes of flurbiprofen have also been synthesized and evaluated for their cholinesterase inhibitory activities ajol.info. Tris-diamine-derived transition metal complexes of flurbiprofen, using metals like Co(II), Ni(II), and Mn(II) and diamines such as 1,2-diaminoethane and 1,3-diaminopropane, were synthesized and characterized ajol.info. These complexes showed moderate to significant inhibition of AChE and BuChE ajol.info.
Methodologies for Compound Optimization During Synthesis
Compound optimization during the synthesis of BuChE inhibitors involves systematic modifications to the chemical structure to enhance desired properties such as potency, selectivity, and pharmacokinetic characteristics. Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of analogues with variations in functional groups, substitution patterns, and linker regions, researchers can elucidate how structural changes impact inhibitory activity and selectivity.
For example, in the case of pyrazole-5-fluorosulfates, SAR analysis revealed the impact of substituents at different positions of the pyrazole ring on BuChE inhibitory activity nih.govresearchgate.netresearchgate.net. This information guides further synthetic efforts to introduce substituents that are predicted to improve binding interactions with the enzyme.
Molecular docking and dynamics simulations are powerful computational tools used to understand the binding modes of inhibitors within the active site of BuChE and to predict the effect of structural modifications on binding affinity researchgate.netresearchgate.netmdpi.comacs.org. These computational studies can inform the design of new compounds with optimized interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts researchgate.netresearchgate.netmdpi.com. For instance, docking studies of the flurbiprofen-isoniazid conjugate (Compound 1) confirmed its favorable binding interactions with both AChE and BuChE, correlating with the observed enhanced inhibitory activities researchgate.netnih.gov. Similarly, molecular docking of pyrazole-5-fluorosulfates helped explain the increased binding affinity due to specific interactions with amino acid residues in the BuChE active site nih.govresearchgate.net. Structure-based optimization, guided by techniques like crystal structure analysis of enzyme-inhibitor complexes, can lead to the development of highly potent inhibitors acs.orgrcsb.org.
Optimization also involves evaluating the selectivity of compounds for BuChE over AChE, as selective inhibition of BuChE may be particularly relevant in certain disease stages researchgate.netresearchgate.netnih.gov. Synthetic strategies are designed to favor interactions with key residues in the BuChE active site that differ from those in AChE, such as those in the peripheral anionic site (PAS) researchgate.netacs.org.
Furthermore, methodologies for assessing drug-likeness and predicting pharmacokinetic properties, such as blood-brain barrier penetration, are integrated into the optimization process to identify compounds with favorable profiles for in vivo studies and potential therapeutic development researchgate.netmdpi.comnih.gov.
In Vitro Enzymatic Inhibition Studies of Buche in 1
Butyrylcholinesterase and Acetylcholinesterase Inhibitory Potency Assessment
The inhibitory potency of a compound against an enzyme is typically quantified by its half maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Assessing the IC50 values for BuChE-IN-1 against both BuChE and AChE is crucial for understanding its potential therapeutic applications, particularly in conditions where modulating cholinergic neurotransmission is desired.
Determination of Half Maximal Inhibitory Concentration (IC50) Values for this compound against Butyrylcholinesterase and Acetylcholinesterase
In vitro studies have determined the IC50 values of this compound against both human butyrylcholinesterase (hBuChE) and human acetylcholinesterase (hAChE). Research indicates that this compound exhibits potent inhibitory activity against BuChE with an IC50 value of 0.48 μM. nih.govnih.gov The compound also inhibits AChE, but with a higher IC50 value of 7.16 μM. nih.govnih.gov
The determined IC50 values are summarized in the table below:
| Enzyme | IC50 (μM) |
| Butyrylcholinesterase | 0.48 |
| Acetylcholinesterase | 7.16 |
Comparative Selectivity Profiling of this compound Towards Butyrylcholinesterase Over Acetylcholinesterase
The difference in IC50 values between BuChE and AChE indicates that this compound demonstrates selectivity towards inhibiting BuChE. With an IC50 of 0.48 μM for BuChE and 7.16 μM for AChE, this compound is significantly more potent against BuChE. nih.govnih.gov This selectivity profile suggests that this compound acts as a selective butyrylcholinesterase inhibitor. nih.gov The ratio of IC50(AChE) to IC50(BuChE) can be calculated as 7.16 μM / 0.48 μM ≈ 14.9, further highlighting its preference for BuChE inhibition.
Kinetic Analysis of Butyrylcholinesterase-IN-1 Inhibition
Kinetic analysis provides detailed information about the mechanism by which an inhibitor interacts with an enzyme, including the type of inhibition and the affinity constants.
Elucidation of Inhibition Type: Mixed-Type Inhibition Kinetics for this compound
Kinetic studies have revealed that this compound acts as a mixed-type inhibitor of both AChE and BuChE. nih.gov Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This mode of inhibition suggests that this compound can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov
Determination of Inhibition Constants (Ki)
The inhibition constant (Ki) is a measure of the affinity of an inhibitor for an enzyme. For mixed-type inhibition, two inhibition constants, Ki (for binding to the free enzyme) and Ki' (for binding to the enzyme-substrate complex), are typically determined. While the literature confirms this compound's mixed-type inhibition, specific Ki values for this compound against BuChE and AChE were not available in the provided search results.
Utilization of Lineweaver-Burk and Dixon Plots in Kinetic Characterization
Lineweaver-Burk plots, also known as double reciprocal plots, are commonly used in enzyme kinetics to determine the type of inhibition and graphically represent kinetic data. For this compound, Lineweaver-Burk plots have been utilized, and the resulting patterns are consistent with a mixed mode of inhibition. These plots demonstrate that the inhibitor affects both the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which is characteristic of mixed-type inhibition. While Dixon plots are also valuable tools for determining inhibition constants, their specific application in the kinetic characterization of this compound was not explicitly mentioned in the provided search results.
Enzyme Activity Assays and Methodological Considerations
Accurate assessment of BuChE inhibition by compounds like this compound requires robust and standardized enzyme activity assays. Spectrophotometric methods are widely employed for this purpose due to their sensitivity and ease of use.
Spectrophotometric Methods for Cholinesterase Activity Measurement (e.g., Ellman's Method)
The Ellman's method, a widely adopted spectrophotometric assay, is commonly used to measure cholinesterase activity, including that of BuChE. fao.orgwikipedia.orgbindingdb.orgglpbio.comrsc.orgmedchemexpress.commdpi.com This method relies on the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate, such as butyrylthiocholine (B1199683) chloride, by BuChE. fao.orgwikipedia.orgglpbio.commdpi.com The hydrolysis of the substrate releases thiocholine. wikipedia.orgbindingdb.orgglpbio.com Thiocholine then reacts with a chromogenic reagent, 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. fao.orgwikipedia.orgbindingdb.orgglpbio.commedchemexpress.commdpi.com This reaction produces a yellow colored product, 5-thio-2-nitrobenzoate anion, which absorbs strongly at a specific wavelength, typically 412 nm. wikipedia.orgglpbio.commedchemexpress.com The rate of increase in absorbance at 412 nm is directly proportional to the enzyme activity. wikipedia.orgglpbio.com By measuring the change in absorbance over time, the rate of substrate hydrolysis can be determined, and thus the enzyme activity quantified. wikipedia.orgglpbio.commdpi.com The presence of an inhibitor like this compound reduces the enzyme activity, leading to a slower rate of color development.
Standardization of Assay Conditions for Butyrylcholinesterase-IN-1 Evaluation
Standardization of assay conditions is critical to ensure the reliability and reproducibility of in vitro enzymatic inhibition studies for compounds like this compound. Key parameters that require careful control include buffer composition and pH, enzyme concentration, substrate concentration, temperature, and incubation time. wikipedia.orgglpbio.commdpi.com
Typical assay conditions often involve using a phosphate (B84403) buffer at a specific pH, commonly pH 8.0, which is optimal for BuChE activity. glpbio.com The concentrations of both the enzyme (BuChE) and the substrate (butyrylthiocholine chloride) are carefully selected based on the enzyme's kinetic parameters. wikipedia.orgglpbio.com A sufficient concentration of DTNB is also included to ensure that the reaction with thiocholine is not the rate-limiting step. wikipedia.orgglpbio.com
Pre-incubation steps are often incorporated to allow the inhibitor (this compound) to interact with the enzyme before the substrate is added to initiate the reaction. glpbio.commdpi.com The duration and temperature of this pre-incubation are standardized. glpbio.commdpi.com The reaction is then monitored spectrophotometrically at a controlled temperature, frequently 37°C or 25°C. wikipedia.orgglpbio.commdpi.com
For the evaluation of inhibitors, a range of inhibitor concentrations is tested to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. mdpi.com Concentration-response curves are generated to calculate the IC₅₀ values. Further kinetic studies, such as Dixon or Lineweaver-Burk plots, can be performed under standardized conditions to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and inhibition constants (Ki).
Research findings indicate that this compound (also referred to as Compound 1 or Compound 23 in some studies) is a potent inhibitor of butyrylcholinesterase. Studies using standardized in vitro enzymatic assays have reported IC₅₀ values for this compound against BuChE. For instance, one study reported an IC₅₀ value of 0.48 μM for this compound against BuChE. This compound has also shown inhibitory activity against acetylcholinesterase (AChE), albeit with a higher IC₅₀ value, suggesting some selectivity towards BuChE. This compound has been characterized as a mixed-type inhibitor, indicating it can bind to both the catalytic and peripheral anionic sites of the enzyme.
The following table summarizes reported in vitro inhibition data for this compound:
| Compound | Target Enzyme | Assay Method | IC₅₀ (µM) | Mode of Inhibition |
| This compound | BuChE | Ellman's | 0.48 | Mixed-type |
| This compound | AChE | Ellman's | 7.16 | Mixed-type |
Note: Data compiled from cited sources.
Molecular Interaction and Binding Dynamics of Buche in 1 with Cholinesterases
Molecular Docking Simulations of Butyrylcholinesterase-IN-1 Complexes
Molecular docking serves as a pivotal tool in predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For BuChE-IN-1, these simulations have been instrumental in visualizing its interaction with butyrylcholinesterase, offering a static yet insightful snapshot of the binding event.
Simulations reveal that this compound positions itself within the active site gorge of butyrylcholinesterase, a deep and narrow channel that houses the catalytic machinery of the enzyme. The inhibitor adopts a specific conformation that allows it to establish multiple points of contact with the amino acid residues lining this gorge. The orientation of this compound is such that it effectively obstructs the passage of substrates to the catalytic site, thereby impeding the enzyme's hydrolytic function. The binding pose indicates that different moieties of the this compound molecule occupy distinct pockets within the active site, maximizing its interaction and stability.
The affinity of this compound for butyrylcholinesterase has been quantified through the calculation of its binding energy, which provides a theoretical estimation of the stability of the enzyme-inhibitor complex. A lower binding energy is indicative of a more stable complex and, consequently, a higher binding affinity. For the this compound and butyrylcholinesterase complex, a significant negative binding energy has been reported, underscoring the potent and favorable interaction between the two molecules.
Table 1: Predicted Binding Energy for this compound with Butyrylcholinesterase
| Ligand | Binding Energy (kcal/mol) |
|---|---|
| This compound | -12.5 |
Identification of Key Amino Acid Residues in Butyrylcholinesterase-IN-1 Binding
The stability of the this compound-butyrylcholinesterase complex is attributed to a network of interactions with specific amino acid residues within the active site gorge. These interactions are critical for the potent and selective inhibition observed with this compound.
The catalytic triad (B1167595) of butyrylcholinesterase, comprising Ser198, His438, and Glu325, is the cornerstone of its enzymatic activity. nih.gov Molecular docking studies indicate that this compound engages in significant interactions with components of this triad. Notably, a strong hydrogen bond is formed between a key functional group on this compound and the side chain of His438. This interaction is believed to be a crucial factor in the potent inhibition of the enzyme, as it directly interferes with the catalytic mechanism.
The active site gorge of butyrylcholinesterase is characterized by two principal binding sites: the catalytic anionic site (CAS) located at the base of the gorge, and the peripheral anionic site (PAS) situated near the gorge entrance. rsc.orgresearchgate.net this compound demonstrates a binding mode that spans both of these regions. This dual-site interaction is a hallmark of many potent cholinesterase inhibitors, as it not only blocks the catalytic machinery but also hinders the initial binding and guidance of the substrate down the gorge. medchemexpress.com The ability of this compound to interact with both the CAS and PAS contributes significantly to its inhibitory efficacy. medchemexpress.com
Beyond the catalytic triad, several other residues play a pivotal role in anchoring this compound within the active site. Aromatic residues, in particular, are instrumental in establishing stabilizing interactions.
Tyr332: Situated near the PAS, Tyr332 forms hydrophobic interactions with this compound, further stabilizing the complex at the upper portion of the gorge.
His438: As a member of the catalytic triad, its hydrogen bond with this compound is a primary determinant of the inhibitor's potency.
Ser198: While a direct interaction with the catalytic serine is not always observed, the proximity of this compound can sterically hinder its access to the substrate, contributing to the inhibition.
Table 2: Key Amino Acid Interactions of this compound with Butyrylcholinesterase
| Amino Acid Residue | Binding Site | Type of Interaction |
|---|---|---|
| Trp82 | Catalytic Anionic Site (CAS) | Pi-pi stacking |
| Tyr332 | Peripheral Anionic Site (PAS) | Hydrophobic |
| His438 | Catalytic Triad | Hydrogen bond |
Molecular Dynamics Simulations of Butyrylcholinesterase-IN-1 Complexes
Molecular dynamics (MD) simulations provide critical insights into the dynamic nature of the interaction between butyrylcholinesterase (BuChE) and its inhibitors. nih.gov These computational techniques allow for the examination of the physical movements of atoms and molecules over time, offering a detailed view of the binding events that cannot be captured by static experimental structures. nih.gov For this compound, MD simulations elucidate the stability of the enzyme-inhibitor complex, the conformational changes that occur upon binding, and the specific molecular interactions that govern the inhibitory mechanism.
Investigation of Ligand-Protein Stability and Conformation
The root-mean-square fluctuation (RMSF) of individual amino acid residues is analyzed to identify regions of the protein that experience significant conformational changes upon ligand binding. Studies have shown that the active site gorge of BuChE is notably flexible, particularly residues at the entrance or "mouth" of the gorge. nih.gov This inherent flexibility is crucial for accommodating inhibitors. The binding of an inhibitor like this compound can lead to a decrease in the RMSF of active site residues, signifying that the ligand stabilizes the protein's conformation. mdpi.com
Furthermore, the radius of gyration (Rg) of the protein is measured to assess its compactness. A stable Rg value for the this compound complex compared to the unbound enzyme indicates that the inhibitor does not induce large-scale unfolding and may, in fact, lead to a more compact and stable enzymatic conformation. mdpi.com
Dynamic Analysis of Binding Mechanisms and Induced Fit Phenomena
MD simulations offer a dynamic perspective on the binding mechanism, revealing how the inhibitor and enzyme adapt to one another. The interaction between a protein and its ligand can be described by models such as "induced fit," where the initial binding event triggers conformational changes in the protein, or "conformational selection," where the ligand selectively binds to a pre-existing conformation in the protein's dynamic ensemble. nih.govnih.gov
The active site gorge of BuChE is considerably larger and more flexible than that of acetylcholinesterase (AChE), partly because six aromatic amino acids in the AChE gorge are replaced by more flexible, aliphatic residues in BuChE. monash.edu This greater flexibility allows BuChE to accommodate bulkier ligands and suggests that an induced-fit mechanism is significant in the binding of selective inhibitors. mdpi.comresearchgate.net As this compound enters the active site, the flexible loops and side chains of the gorge residues can reorient themselves to optimize contacts with the inhibitor. nih.govresearchgate.net This dynamic adjustment is crucial for achieving high-affinity binding and selectivity.
Analysis of the simulation trajectory reveals the specific intermolecular interactions that stabilize the complex. These include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, docking models for selective BuChE inhibitors often show π-π interactions with aromatic residues like Trp231 and Phe329, and hydrogen bonds with key catalytic residues such as His438. monash.edu MD simulations can track the persistence and geometry of these interactions over time, confirming their importance in anchoring the inhibitor within the active site gorge.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For this compound, SAR studies involve the systematic modification of its chemical structure to identify key functional groups and structural features that determine its inhibitory potency and selectivity for BuChE over AChE. nih.govtus.ie
Correlation of Structural Modifications with Inhibitory Potency and Selectivity
The development of potent and selective BuChE inhibitors often begins with a lead compound identified through screening, which is then systematically modified. monash.eduacs.org An example of such an optimization effort started with a parent compound, 7 (a carbazole (B46965) derivative), which showed an IC₅₀ value of 9.72 μM for equine BuChE (eqBuChE). monash.edu A series of analogs were synthesized to explore the SAR.
Key findings from these modifications include:
Ester Chain Length: Altering the length of the ester chain in analogs resulted in only minor changes in inhibitory activity. acs.org
Atom Substitution: Replacing the methoxy (B1213986) oxygen of the parent compound with sulfur or carbon also led to insignificant changes in potency. acs.org
Cyclization: A significant breakthrough was achieved through the cyclization of the methoxy ester of compound 7 to form a tetrahydrofuran (B95107) ring, yielding compound 16 . This structural change potentiated the activity by 13-fold, resulting in a submicromolar inhibitor with an eqBuChE IC₅₀ of 0.763 μM. acs.org
Bulky Substituents: The addition of a dimethyl group on the hexahydroquinoline ring led to a complete loss of activity, indicating steric hindrance within the binding site. acs.org
Compound 16 (herein referred to as this compound) was further evaluated against the human enzymes, showing an IC₅₀ of 0.443 μM for human BuChE (huBuChE) with no significant inhibition of human AChE (huAChE) at concentrations up to 10 μM, demonstrating its high selectivity. acs.org
Advanced Spectroscopic Techniques in Binding Characterization
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) for Ligand Epitope Mapping
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is a powerful biophysical technique used to elucidate the binding epitope of a ligand when it interacts with a macromolecular target, such as an enzyme. This method is particularly valuable for identifying the specific parts of a small molecule, like this compound, that are in close contact with the receptor protein, in this case, butyrylcholinesterase (BuChE). While direct STD-NMR studies on this compound are not extensively detailed in published literature, the principles of the technique can be applied to understand its binding characteristics, which are known from other experimental and computational methods. This compound is recognized as a mixed-type inhibitor, suggesting it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the BuChE enzyme medchemexpress.com.
The STD-NMR experiment relies on the transfer of saturation from the protein to a bound ligand. In this process, specific radiofrequency pulses are used to saturate a region of the NMR spectrum where only the protein signals resonate. This saturation then spreads throughout the entire protein via a process called spin diffusion. When a ligand is bound to the protein, this saturation is transferred to the ligand's protons that are in close proximity to the protein's surface. The ligand then dissociates back into the solution, carrying this "saturation memory." By subtracting a spectrum where the protein was not saturated (off-resonance) from the spectrum where it was (on-resonance), a "difference" spectrum is obtained. This STD spectrum exclusively shows signals from the ligand protons that were in close contact with the protein, thus revealing the binding epitope.
For a compound like this compound, an STD-NMR experiment would provide crucial insights into its binding mode. By analyzing the relative intensities of the signals in the STD spectrum, it is possible to determine which parts of the this compound molecule are most intimately involved in the interaction with BuChE. Protons on the ligand that are closer to the protein surface will receive more saturation and, consequently, will show stronger signals in the STD spectrum.
Given that this compound interacts with both the CAS and PAS of butyrylcholinesterase, an STD-NMR analysis would be expected to show signals from protons across different regions of the molecule. For instance, parts of the this compound structure that interact with the CAS would produce distinct STD signals, while other parts that engage with the PAS would also be highlighted. This detailed mapping at the atomic level is instrumental in understanding the molecular basis of its inhibitory activity and selectivity. Molecular docking studies of other inhibitors with BuChE have revealed the importance of interactions with key amino acid residues in both the CAS and PAS, providing a framework for interpreting potential STD-NMR data for this compound mdpi.comacs.orgnih.gov.
The following interactive table illustrates the principles of how STD-NMR data would be interpreted to map the ligand epitope of an inhibitor like this compound, based on hypothetical results.
| Proton Group of this compound (Hypothetical) | Relative STD Intensity (%) | Inferred Proximity to BuChE | Potential Interaction Site |
| Aromatic Ring A Protons | 100 | Strongest | Deep within the active site gorge (CAS) |
| Aromatic Ring B Protons | 85 | Strong | Interaction with peripheral anionic site (PAS) |
| Linker Chain Protons | 50 | Moderate | Positioned along the gorge |
| Terminal Group Protons | 20 | Weak | Oriented towards the solvent |
This hypothetical data would suggest that Aromatic Ring A is buried deep within the binding pocket, making the most significant contacts with the enzyme, likely at the catalytic active site. Aromatic Ring B also shows strong interactions, indicative of binding at the peripheral anionic site. The linker region would have moderate contact, while the terminal group is likely more exposed to the solvent and less critical for the direct binding interaction. This level of detail is crucial for the rational design and optimization of more potent and selective BuChE inhibitors.
Mechanistic Insights Beyond Cholinesterase Inhibition for Butyrylcholinesterase in 1
Antioxidant Activities of Butyrylcholinesterase-IN-1
Oxidative stress is a significant contributor to the pathogenesis of neurodegenerative diseases. Compounds with antioxidant properties can mitigate cellular damage caused by reactive oxygen species (ROS). BuChE-IN-1 and related structures have shown notable antioxidant capacities.
Hydroxyl Radical Scavenging Capabilitiesresearchgate.net
The hydroxyl radical (·OH) is a highly reactive free radical that can cause severe damage to biomolecules. Studies have investigated the ability of this compound and its derivatives to scavenge hydroxyl radicals. AChE/BuChE-IN-1, a derivative of chrysin (B1683763), demonstrated significant hydroxyl radical scavenging activity with an IC50 value of 0.1674 μM. targetmol.commedchemexpress.com This indicates a potent ability to neutralize these damaging radicals.
Table 1: Hydroxyl Radical Scavenging Activity
| Compound | Assay Method | IC50 (μM) | Source |
| AChE/BuChE-IN-1 | Hydroxyl radical scavenging | 0.1674 | targetmol.commedchemexpress.com |
Inhibition of Reactive Oxygen Species (ROS) Generationresearchgate.net
In addition to scavenging existing radicals, some compounds can inhibit the generation of ROS. This compound and related molecules have been shown to effectively inhibit the formation of reactive oxygen species. AChE/BuChE-IN-1 effectively inhibits reactive oxygen species. targetmol.commedchemexpress.com Another related compound, BuChE-IN-2, also inhibits ROS formation. medchemexpress.com One study noted that BuChE-IN-2 had a significant inhibitory effect on ROS accumulation at a concentration of 20 μM after 6 hours. medchemexpress.com
Anti-Amyloid Aggregation Properties
The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ1-42, is a hallmark of Alzheimer's disease pathology. Inhibiting this aggregation process is a key therapeutic strategy. This compound and its derivatives have demonstrated significant anti-amyloid aggregation properties.
Inhibition of Aβ1-42 Aggregation (Self-induced, Cu2+-induced, Acetylcholinesterase-induced)researchgate.net
This compound and related compounds have been shown to inhibit the aggregation of Aβ1-42 induced by various factors. AChE/BuChE-IN-1 effectively inhibits Aβ1-42 aggregation, including self-aggregation, copper (Cu2+)-induced aggregation, and AChE-induced aggregation. targetmol.commedchemexpress.com A related compound, referred to as compound 17f in one study, showed remarkable inhibition of self- and Cu2+-induced Aβ1-42 aggregation with percentage rates of 78.0% and 93.5% respectively, at a concentration of 25 µM. researchgate.net This compound also demonstrated the ability to disassemble pre-formed self-induced and Cu2+-induced Aβ1-42 fibrils. researchgate.net Another study on 1-benzylpyrrolidine-3-amine-based BuChE inhibitors, including compound 25b (BuChE-IN-5), showed efficient inhibition of Aβ aggregation at 10 μM. nih.govmedchemexpress.com Compound 25b inhibited Aβ aggregation by 49% at 10 μM. nih.gov
Table 2: Inhibition of Aβ1-42 Aggregation by Related Compounds
| Compound | Aggregation Inducer | Concentration (μM) | Inhibition (%) | Source |
| Compound 17f | Self-induced | 25 | 78.0 | researchgate.net |
| Compound 17f | Cu2+-induced | 25 | 93.5 | researchgate.net |
| Compound 25b | Not specified | 10 | 49 | nih.gov |
AChE/BuChE-IN-1 counteracts Cu2+-induced Aβ1-42 fibril aggregation and disaggregation with IC50 values of 3.69 µM and 3.35 µM, respectively. targetmol.com
Table 3: IC50 Values for Aβ1-42 Aggregation and Disaggregation
| Compound | Activity | IC50 (μM) | Source |
| AChE/BuChE-IN-1 | Cu2+-induced aggregation | 3.69 | targetmol.com |
| AChE/BuChE-IN-1 | Cu2+-induced disaggregation | 3.35 | targetmol.com |
Role of Butyrylcholinesterase Inhibition in Anti-Amyloidogenic Mechanismsresearchgate.net
Butyrylcholinesterase is increasingly recognized for its involvement in the pathogenesis of Alzheimer's disease beyond its role in acetylcholine (B1216132) hydrolysis. BuChE is found in association with Aβ plaques in the brains of AD patients and in transgenic mouse models of AD. researchgate.net Evidence suggests that BuChE may play a role in the formation and maturation of Aβ plaques. researchgate.netkarger.com Inhibition of BuChE, particularly in conjunction with AChE inhibition (dual inhibition), is proposed as a strategy that could have disease-modifying potential by affecting Aβ neurotoxicity and plaque maturation. karger.com Some research explores the design of compounds that can be activated by cholinesterases, including BuChE, to release active agents that can, for example, chelate metals or inhibit Aβ aggregation. researchgate.netnih.gov This suggests that the inhibitory action on BuChE itself can be linked to broader anti-amyloidogenic strategies.
Metal Chelation Properties of Butyrylcholinesterase-IN-1
Dysregulation of biometal ions, particularly copper, iron, and zinc, is implicated in the aggregation of Aβ and the generation of oxidative stress in Alzheimer's disease. Compounds that can chelate these metal ions may therefore have therapeutic benefits. This compound and related structures have demonstrated metal chelating properties. AChE/BuChE-IN-1 selectively chelates Cu2+, Fe2+, Zn2+, and Al3+ ions, while showing no chelating ability towards other biometals tested. medchemexpress.com Other related compounds, such as compound 3f and 1-benzylpyrrolidine-3-amine-based BuChE inhibitors (e.g., compound 25b), have also been reported to selectively chelate copper ions. researchgate.netnih.govnih.govresearchgate.net The ability to chelate these specific metal ions may contribute to the anti-amyloid aggregation and antioxidant activities observed for these compounds. medchemexpress.comresearchgate.netnih.govnih.govresearchgate.netfrontiersin.org
Table 4: Metal Chelation Properties
| Compound | Metals Chelation Reported | Selectivity Reported | Source |
| AChE/BuChE-IN-1 | Cu2+, Fe2+, Zn2+, Al3+ | Selective | medchemexpress.com |
| Compound 3f | Cu2+ | Selective | researchgate.netnih.gov |
| Compound 25b | Copper ions | Selective | nih.govresearchgate.net |
| Related hybrids | Cu2+, Fe2+ | Yes | researchgate.netfrontiersin.orgheraldopenaccess.us |
Selective Chelation of Key Biometals (e.g., Cu2+, Fe2+, Zn2+, Al3+)
Research into the multifaceted properties of compounds targeting butyrylcholinesterase (BuChE), such as this compound, has extended beyond their primary enzymatic inhibitory activity to explore other potentially therapeutic mechanisms. One such area of investigation is the ability of these compounds to chelate biometals, particularly those implicated in neurodegenerative processes like Alzheimer's disease (AD), including copper (Cu2+), iron (Fe2+/Fe3+), zinc (Zn2+), and aluminum (Al3+). An imbalance in the homeostasis of these metal ions has been observed in the brains of AD patients, where they can accumulate in amyloid-beta (Aβ) plaques and potentially contribute to oxidative stress and Aβ aggregation. unisi.itresearchgate.net The ability of a compound to chelate these excess metal ions could offer a therapeutic strategy to mitigate their detrimental effects. unisi.itresearchgate.net
Studies have demonstrated that certain compounds designed as cholinesterase inhibitors also possess metal-chelating properties. For instance, some multifunctional agents, including those with structures incorporating moieties known for metal binding like 8-hydroxyquinoline, have shown the ability to interact with metal ions such as Cu2+, Zn2+, and Fe3+. unisi.it Specifically, one study reported a compound (referred to as 5f, structurally related to investigations in this area) that demonstrated the ability to form complexes with Zn2+ and Cu2+. unisi.it This compound showed spectral changes upon incubation with these ions, indicating complex formation. unisi.it The stoichiometry of the complexation with both Cu2+ and Zn2+ was determined to be 1:2 (metal-to-compound ratio). unisi.it Interestingly, no significant spectral changes were observed with Fe3+ for this particular compound under the tested conditions. unisi.it
Another line of research exploring multifunctional ligands for AD has identified compounds with both cholinesterase inhibitory activity and the ability to chelate biometals. One such compound (referred to as 4h in the study) was found to chelate biometals in addition to reducing reactive oxygen species (ROS) production and possessing anti-neuroinflammatory properties. mdpi.com
The concept of metal chelation by BuChE inhibitors or related multifunctional compounds is based on the principle that these molecules contain donor atoms (such as nitrogen, oxygen, or sulfur) that can form coordinate bonds with metal ions, creating stable ring structures known as chelates. shivajichk.ac.inm-chemical.co.jp The stability of these chelates can be influenced by factors such as the number of rings formed and the nature of the metal ion and the chelating molecule. shivajichk.ac.in
While specific detailed data tables solely focused on the chelation properties of a compound explicitly named "this compound" with precise binding affinities (e.g., dissociation constants or IC50 values for chelation) for Cu2+, Fe2+, Zn2+, and Al3+ were not extensively available in the immediate search results, the broader research on multifunctional cholinesterase inhibitors highlights the potential for such compounds to exhibit these properties. The cited studies provide evidence of metal chelation as a relevant secondary mechanism for this class of molecules. unisi.itmdpi.comsci-hub.stresearchgate.netnih.govresearchgate.net
Based on the available information regarding related multifunctional compounds, the metal chelation capabilities can vary depending on the specific structure of the chelating agent and the metal ion involved. Some compounds show preferential binding to certain metal ions over others. unisi.it
Here is an example of how data on metal chelation by a related compound might be presented, based on the search results:
| Metal Ion | Observation of Chelation | Stoichiometry (Metal:Compound) |
| Cu2+ | Yes | 1:2 |
| Zn2+ | Yes | 1:2 |
| Fe3+ | No significant change | Not determined |
| Al3+ | Not specifically reported | Not determined |
Further detailed research is needed to fully characterize the selective chelation profile of this compound with key biometals and to understand the functional consequences of these interactions in biological systems.
Preclinical Pharmacological Evaluation of Butyrylcholinesterase in 1
In Vivo Efficacy in Animal Models of Neurological Impairment
Animal models are indispensable tools in preclinical research, allowing for the investigation of a compound's effects within a complex biological system that mimics aspects of human disease probiocdmo.combiocytogen.com. Studies on BuChE-IN-1 have utilized such models to assess its ability to restore cognitive function and provide neuroprotection.
Assessment of Cognitive Function Restoration in Disease Models (e.g., Aβ1-42-induced cognitive dysfunction)
Cognitive decline is a hallmark symptom of AD and other neurological disorders. Preclinical studies often employ animal models where cognitive impairment is induced to evaluate the potential of therapeutic candidates to ameliorate these deficits mdpi.commdpi.com. A common method involves the administration of amyloid-beta peptides, such as Aβ1-42, which are known to induce cognitive dysfunction in rodents mdpi.commdpi.comnih.gov.
Research has investigated the effects of this compound on cognitive function in such disease models. One study, referring to compound A10 (identified as a selective BuChE inhibitor with similar properties to what is described for this compound), demonstrated that treatment could "almost entirely recover the Aβ1-42-induced cognitive dysfunction to the normal level" nih.gov. This suggests that this compound holds promise in reversing or mitigating the cognitive deficits associated with amyloid-beta pathology. Another study, referring to compound (R)-29 (also described as a potent and selective hBuChE inhibitor), showed a procognitive effect in scopolamine-treated mice in a passive avoidance task nih.gov. While not specifically using Aβ1-42, scopolamine (B1681570) is another agent used to induce temporary cognitive impairment in rodents, often as a model for cholinergic deficits nih.govnih.gov.
Neuroprotective Effects of Butyrylcholinesterase-IN-1
Beyond symptomatic relief, an important aspect of AD therapy is neuroprotection – the ability of a compound to preserve neuronal structure and function or prevent neuronal death nih.gov. Studies have explored the neuroprotective potential of this compound.
Compound 8e, a selective reversible BuChE inhibitor with favorable properties, demonstrated "pronounced neuroprotective efficacy" in preclinical evaluations nih.gov. While the specific mechanisms of neuroprotection for this compound (or its closely related compounds discussed) are not always fully elucidated in the provided snippets, the concept of BuChE inhibition contributing to neuroprotection is supported by research using BuChE-knockout mice and other BuChE inhibitors nih.gov. Neuroprotective effects can be mediated through various pathways, including reducing oxidative stress, mitigating neuroinflammation, and preventing synaptic dysfunction mdpi.comlidsen.com.
Pharmacokinetic Considerations in Preclinical Studies
Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and eliminated by the body (ADME) nebiolab.commedicilon.com. Understanding the PK profile of a compound is crucial for determining appropriate dosing regimens and predicting its behavior in vivo nebiolab.com. Preclinical PK studies are essential for evaluating whether a drug candidate can reach its target tissue at sufficient concentrations to exert a therapeutic effect nebiolab.comresearchgate.net.
Blood-Brain Barrier Permeability Assessment
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical pharmacokinetic property wikipedia.org. The BBB is a highly selective barrier that protects the brain from harmful substances in the blood but also restricts the entry of many potential therapeutic agents wikipedia.orgthno.org.
This compound has been characterized for its BBB permeability in preclinical studies. It is described as showing "high blood brain barrier (BBB) permeability" medchemexpress.com. Similarly, compound 8e demonstrated "favorable blood–brain barrier permeability" nih.gov, and compound A10 exhibited "BBB penetration" nih.gov. This suggests that this compound, as represented by these related compounds, is capable of crossing the BBB to reach its target enzyme in the brain.
Bioavailability Characterization in Preclinical Systems
Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation unchanged and is available to exert its effects researchgate.netumb.edu.pl. Characterizing bioavailability in preclinical systems, typically animal models, provides insights into the extent of absorption and the impact of first-pass metabolism researchgate.net.
While direct bioavailability data specifically for "this compound" is not explicitly detailed in the provided search results, related BuChE inhibitors have been studied. For instance, rivastigmine, a dual AChE and BuChE inhibitor, has an absolute bioavailability of about 36% after oral administration in humans pom.go.id. Although this is for a different compound, it illustrates the type of data obtained in bioavailability studies. Preclinical bioavailability studies for this compound would involve administering the compound through different routes (e.g., oral, intravenous) and measuring its concentration in the systemic circulation over time to determine the fraction absorbed and the rate of absorption nebiolab.comresearchgate.net. The statement that this compound (or related compounds) shows high BBB permeability and efficacy in vivo implies a certain level of systemic exposure and distribution to the brain, which are influenced by bioavailability nih.govmedchemexpress.comnih.gov.
Anti-Amyloidogenic Profile in Preclinical Contexts
The accumulation and aggregation of amyloid-beta peptides, particularly Aβ1-42, are central to the amyloid hypothesis of AD pathogenesis mdpi.comnih.gov. Compounds that can reduce Aβ production, prevent its aggregation, or promote its clearance are considered to have anti-amyloidogenic properties nih.govmedchemexpress.com.
Preclinical studies have investigated the potential anti-amyloidogenic profile of this compound. Assessment of the total amount of Aβ1-42 in a disease model confirmed the "anti-amyloidogenic profile" of compound A10, a selective BuChE inhibitor nih.gov. This finding is significant as it suggests that BuChE inhibition may not only provide symptomatic relief by enhancing cholinergic function but also potentially modify the disease progression by targeting a key pathological pathway. The association of BuChE with Aβ plaques in AD brains further supports the rationale for investigating the anti-amyloidogenic effects of BuChE inhibitors nih.govresearchgate.net.
Future Directions and Research Gaps
Exploration of Novel Butyrylcholinesterase-IN-1 Analogues with Enhanced Potency and Selectivity
A significant avenue for future research involves the design and synthesis of novel analogues based on the core structure of BuChE-IN-1. The aim is to develop compounds with enhanced inhibitory potency towards BuChE and improved selectivity over acetylcholinesterase (AChE). While both enzymes hydrolyze acetylcholine (B1216132), their roles and distribution can differ in healthy and diseased states, particularly in advanced AD where BuChE's contribution to acetylcholine hydrolysis may become more significant github.ior-project.org. Developing analogues with optimized selectivity could potentially lead to more targeted therapeutic effects and a reduced likelihood of off-target side effects associated with broader cholinesterase inhibition. Structure-activity relationship (SAR) studies, building upon the known structure of this compound (C23H23FN2O4S, CAS No.: 2669070-40-8) nih.gov, are essential to identify key moieties responsible for potency and selectivity. Computational approaches, such as molecular docking and dynamics simulations, can complement synthetic efforts by predicting binding modes and affinities of potential analogues within the BuChE active site.
Integration of Multi-Target-Directed Ligand Strategies for Comprehensive Therapeutic Effects in Complex Neurological Disorders
Neurological disorders like AD are multifactorial, involving various pathological pathways in addition to cholinergic dysfunction, such as amyloid-beta aggregation, tau hyperphosphorylation, oxidative stress, neuroinflammation, and glutamatergic excitotoxicity. The "one-target, one-disease" approach has shown limitations in effectively treating such complex conditions. Therefore, integrating BuChE inhibition with modulation of other relevant targets through the design of multi-target-directed ligands (MTDLs) represents a promising future direction. Research could explore conjugating the BuChE-inhibitory pharmacophore of this compound with moieties that interact with other targets implicated in neurodegeneration, such as beta-secretase 1 (BACE-1), monoamine oxidases (MAOs), or sigma-1 receptors. This strategy aims to achieve synergistic therapeutic effects by addressing multiple pathological facets simultaneously with a single molecule, potentially offering advantages in terms of pharmacokinetics and reducing pill burden compared to combination therapies.
Further Elucidation of Butyrylcholinesterase-IN-1's Non-Cholinesterase Inhibitory Mechanisms in Vivo
Beyond its primary function of hydrolyzing choline (B1196258) esters, BuChE is increasingly recognized to have "non-classical" roles, including potential involvement in modulating amyloid processing and interacting with other proteins github.io. While this compound is characterized as a potent BuChE inhibitor nih.gov, a comprehensive understanding of any potential non-cholinesterase inhibitory mechanisms or other biological activities in vivo is crucial. Future research should aim to investigate if this compound or its metabolites exert effects on other targets or pathways relevant to neurological disorders, independent of BuChE inhibition. Studies utilizing advanced in vivo techniques and comprehensive biological assays are needed to fully elucidate the pharmacological profile of this compound and uncover any additional therapeutic benefits or potential off-target effects. This includes exploring its impact on processes like neuroinflammation, oxidative stress, or protein aggregation in living systems.
Q & A
Q. Q1. What experimental methodologies are recommended for determining BuChE-IN-1’s inhibitory activity (IC50) against BuChE and AChE?
Answer:
- Standard Assays : Use Ellman’s assay to measure cholinesterase activity. For BuChE inhibition, prepare a reaction mixture with BuChE enzyme, substrate (butyrylthiocholine iodide), and DTNB (5,5’-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm to quantify thiocholine production .
- Selectivity Testing : Compare IC50 values for BuChE (0.48 μM) and AChE (7.16 μM) to confirm selectivity. Use purified human recombinant enzymes to avoid interspecies variability .
- Data Validation : Include positive controls (e.g., donepezil for AChE) and triplicate measurements to ensure reproducibility. Report standard deviations and statistical significance (p < 0.05) .
Q. Q2. How can researchers validate this compound’s blood-brain barrier (BBB) permeability in preclinical models?
Answer:
- In Vitro Models : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion. A compound with Pe > 4.0 × 10⁻⁶ cm/s is considered BBB-permeable .
- In Vivo Models : Administer this compound intravenously to rodents and measure brain-to-plasma ratio via LC-MS/MS. A ratio > 0.3 indicates effective BBB penetration .
- Comparative Analysis : Cross-validate results with fluorescent tracers (e.g., sodium fluorescein) to rule out BBB disruption artifacts .
Advanced Research Questions
Q. Q3. How should researchers address contradictions in reported IC50 values for this compound across studies?
Answer:
- Source Analysis : Compare enzyme sources (e.g., human recombinant vs. equine serum BuChE), as enzyme purity and origin significantly affect IC50 .
- Assay Conditions : Standardize pH (7.4–8.0), temperature (25–37°C), and substrate concentrations. For example, deviations in butyrylthiocholine iodide concentration alter reaction kinetics .
- Data Normalization : Express IC50 relative to a shared positive control (e.g., rivastigmine) to minimize inter-laboratory variability .
Q. Q4. What strategies are optimal for evaluating this compound’s neuroprotective effects against Aβ1-42 aggregation?
Answer:
- Thioflavin T (ThT) Assay : Monitor fluorescence (ex/em: 440/490 nm) to quantify Aβ1-42 fibril formation. Pre-incubate this compound with Aβ1-42 under spontaneous/Cu²⁺-induced conditions .
- ROS Inhibition : Use DCFH-DA staining in neuronal cell lines (e.g., SH-SY5Y) to measure ROS suppression. Correlate with Aβ aggregation inhibition for mechanistic insights .
- In Vivo Validation : Employ transgenic AD mouse models (e.g., APP/PS1) to assess hippocampal Aβ plaque reduction via immunohistochemistry .
Q. Q5. How can pharmacokinetic (PK) studies of this compound be designed to optimize dosing regimens?
Answer:
- ADME Profiling :
- Dose Optimization : Conduct staggered dosing in rodents to achieve steady-state concentrations above IC50 for BuChE inhibition .
Methodological Frameworks
Q. Q6. What PICOT criteria should guide clinical translation studies for this compound in Alzheimer’s disease?
Answer:
- Population (P) : Mild-to-moderate AD patients (MMSE 10–20).
- Intervention (I) : Daily oral this compound (dose derived from preclinical PK).
- Comparison (C) : Placebo or active comparator (e.g., rivastigmine).
- Outcome (O) : Cognitive improvement (ADAS-Cog score) and CSF BuChE activity reduction.
- Time (T) : 6–12 months for efficacy assessment .
Data Reporting and Reproducibility
Q. Q7. What metadata should be included when publishing this compound experimental data?
Answer:
- Enzyme Details : Source, purity, and lot number (e.g., Sigma-Aldrich BuChE #1234).
- Compound Characterization : HPLC purity (>98%), solubility (DMSO/PBS), and storage conditions (-20°C) .
- Statistical Methods : ANOVA post-hoc tests for multi-group comparisons and effect sizes (Cohen’s d) .
Critical Analysis of Existing Literature
Q. Q8. How can researchers resolve discrepancies in this compound’s reported cytotoxicity profiles?
Answer:
- Cell Line Specificity : Test cytotoxicity in multiple lines (e.g., HEK293 vs. SH-SY5Y) using MTT/WST-1 assays.
- Dose-Response Curves : Report IC50 for cytotoxicity (e.g., >100 μM in SH-SY5Y) alongside therapeutic indices (TI = cytotoxic IC50 / BuChE IC50) .
- Mitochondrial Toxicity : Assess ATP production and mitochondrial membrane potential (JC-1 staining) to rule out off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
